molecular formula C16H18N4O4 B15027228 N,N'-butane-1,4-diylbis(5-hydroxypyridine-3-carboxamide)

N,N'-butane-1,4-diylbis(5-hydroxypyridine-3-carboxamide)

Cat. No.: B15027228
M. Wt: 330.34 g/mol
InChI Key: BBZGQNLDZSABDQ-UHFFFAOYSA-N
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Description

5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring structure, which is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyridine rings. The process often includes:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the pyridine rings.

    Formamidation: Attachment of the formamido group to the pyridine ring.

    Coupling Reactions: Linking the two pyridine rings through a butyl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and formamido positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Including amines, thiols, and halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and formamido groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-HYDROXYIMIDACLOPRID: Shares the hydroxyl and pyridine ring structure but differs in its overall molecular framework.

    3-HYDROXYIMIDACLOPRID: Another hydroxylated pyridine derivative with distinct chemical properties.

Uniqueness

5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the length of the butyl chain linking the pyridine rings. This structure imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

5-hydroxy-N-[4-[(5-hydroxypyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H18N4O4/c21-13-5-11(7-17-9-13)15(23)19-3-1-2-4-20-16(24)12-6-14(22)10-18-8-12/h5-10,21-22H,1-4H2,(H,19,23)(H,20,24)

InChI Key

BBZGQNLDZSABDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCCCCNC(=O)C2=CC(=CN=C2)O

Origin of Product

United States

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